molecular formula C10H15BrN2O B2858855 5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline CAS No. 1289156-46-2

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline

Cat. No. B2858855
CAS RN: 1289156-46-2
M. Wt: 259.147
InChI Key: ISPHVKWMEVIZIA-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline is a chemical compound that belongs to the class of picolines. It is also known as DMABEP or 5-Bromo-2-(2-(dimethylamino)ethoxy)-3-picoline. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Non-Linear Optical (NLO) Materials

The compound could potentially be used in the development of non-linear optical (NLO) materials . NLO materials are crucial in many areas of technology, including telecommunications, information processing, and laser frequency conversion .

Organic Synthesis

The compound could be used in organic synthesis, particularly in the N-arylation of aminobenzimidazoles . This process is important in the production of various organic materials .

α-Glucosidase Inhibitors

Compounds similar to “5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline” have been synthesized and evaluated as α-glucosidase inhibitors . These inhibitors are used in the treatment of type-2 diabetes .

Molecular Docking Studies

The compound could be used in molecular docking studies, which are computational procedures used to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Drug Development

Benzimidazole derivatives, which include compounds similar to “5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline”, are used in the development of various drugs . These drugs exhibit diverse pharmacological activities, including antiparasitic, antifungal, antiviral, and anti-allergic effects .

6. Optimization and Analysis of Frontier Molecular Orbitals (FMOs) The compound could potentially be used in the optimization and analysis of frontier molecular orbitals (FMOs) . FMO analysis provides information about the electronic properties and reactivity of synthesized compounds .

properties

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-12-10(8)14-5-4-13(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPHVKWMEVIZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline

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